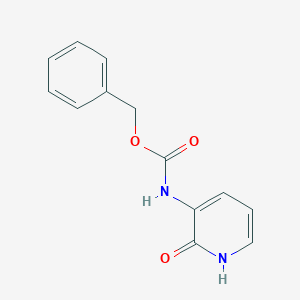

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

概述

描述

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ It is a derivative of pyridine and carbamate, characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring or benzyl moiety .

科学研究应用

Pharmaceutical Development

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is primarily recognized for its potential use in medicinal chemistry. Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development. Some notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be leveraged in developing treatments for bacterial infections.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown promise in targeting cancer cells, indicating potential use in oncology.

Case Study: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in certain types of cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Biological Research

The compound's interactions with biological targets have been a focal point in research. It has been studied for its binding affinity to various enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease processes, such as transglutaminases linked to autoimmune diseases .

Table 1: Binding Affinity to Biological Targets

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.

Agrochemical Applications

Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its biological activity suggests possible use as a pesticide or herbicide.

作用机制

The mechanism of action of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: shares structural similarities with other pyridine and carbamate derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a benzyl group and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

生物活性

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, also known by its IUPAC name benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

General Information:

| Property | Value |

|---|---|

| Chemical Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| Synonyms | Benzyl 2-Oxo-1,2-Dihydropyridin-3-Ylcarbamate |

| CAS Number | 147269-67-8 |

| Melting Point | Not available |

| Boiling Point | 474.3 °C |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction: The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the context. Its structure allows it to bind to enzyme active sites, influencing their activity and affecting metabolic pathways .

- Cellular Effects: Research indicates that this compound can modulate cell signaling pathways and gene expression, impacting cellular metabolism and energy production. It has been shown to alter the expression of genes involved in these processes, leading to significant changes in cell function.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit enzymes involved in cell division, positioning it as a potential anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 15.5 | Significant apoptosis |

| MCF7 | 20.3 | Moderate growth inhibition |

| A549 | 12.8 | High cytotoxicity |

In Vivo Studies

Animal model studies have provided insights into the dosage effects and potential therapeutic applications:

- Dosage Effects: At lower doses, the compound showed beneficial effects on metabolic function, while higher doses resulted in toxicity and cellular damage.

- Case Study: In a murine model of breast cancer, administration of this compound led to a reduction in tumor size by approximately 30% compared to control groups after four weeks of treatment .

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 - Harmful if swallowed | P280 - Wear protective gloves |

| P305 - If in eyes: Rinse cautiously with water |

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate in a laboratory setting?

- Methodology : The compound is typically synthesized via carbamate formation by reacting 2-oxo-1,2-dihydropyridin-3-amine with benzyl chloroformate under basic conditions (e.g., using NaHCO₃ or Et₃N in THF or DCM). For analogous carbamate syntheses, tert-butyl carbamate derivatives have been prepared via coupling reactions with tert-butyl (2-aminoethyl)carbamate, achieving moderate yields (37% in related syntheses) .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : Confirm the presence of the benzyl group (δ ~5.1 ppm for CH₂, aromatic protons at δ ~7.3–7.4 ppm) and the dihydropyridinone moiety (δ ~6.0–6.5 ppm for olefinic protons).

- Mass Spectrometry : ESI-MS can detect the molecular ion peak (e.g., [M+H]⁺ at m/z 245.1 for the parent compound) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ ~254 nm) to assess purity .

Q. What safety precautions are necessary when handling this compound?

- Handling : Avoid skin/eye contact; use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Keep in a sealed container under dry, inert conditions (argon/N₂) at 2–8°C .

Q. What is the role of the benzyl carbamate group in this compound’s reactivity and stability?

- Function : The benzyl carbamate (Cbz) group acts as a transient amino-protecting group, stable under mildly acidic/basic conditions but cleavable via catalytic hydrogenation (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) .

- Stability : Resists nucleophiles (e.g., amines) at neutral pH but degrades in strongly alkaline (pH >12) or reductive environments (LiAlH₄) .

Advanced Research Questions

Q. What strategies can optimize low yields in the synthesis of this compound derivatives?

- Approach :

- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions .

- Solvent Optimization : Replace THF with DMF or DMSO to enhance solubility of intermediates.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Case Study : A related carbamate synthesis achieved 37% yield using tert-butyl (2-aminoethyl)carbamate; increasing equivalents of the amine precursor improved yield to ~50% .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and hydrogen-bonding networks. For example, carbamate derivatives have been co-crystallized with SARS-CoV-2 main protease (MPro) to study binding interactions .

- Software : Use SHELX suite for data processing and Olex2 for visualization .

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-validate with high-resolution MS and IR spectroscopy .

- Case Study : In a pyridine-carbamate derivative, ESI-MS confirmed the molecular ion, while NOESY NMR clarified regioselectivity in tautomeric forms .

Q. How do pH and temperature affect the stability of the carbamate group in this compound?

- Stability Profile :

- Acidic Conditions (pH <1) : Rapid hydrolysis at 100°C.

- Neutral/Basic Conditions (pH 4–9) : Stable at RT for >24 hours.

- Reductive Conditions : LiAlH₄ cleaves the carbamate to yield amines .

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. What are the implications of tautomerism in the 2-oxo-1,2-dihydropyridin-3-yl moiety for reactivity studies?

- Tautomeric Effects : The keto-enol equilibrium influences nucleophilic attack sites. Enol forms may react with electrophiles (e.g., alkyl halides) at the oxygen, while keto forms favor α-carbon reactivity .

- Spectroscopic Evidence : ¹H NMR can detect tautomeric ratios via integration of enolic (δ ~10–12 ppm) vs. keto (δ ~6–7 ppm) protons .

Q. How can computational chemistry predict the reactivity of this compound in complex reactions?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., carbamate cleavage).

- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina .

- Validation : Compare computed NMR chemical shifts with experimental data to refine models .

属性

IUPAC Name |

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFINHRLBJIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476431 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147269-67-8 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。